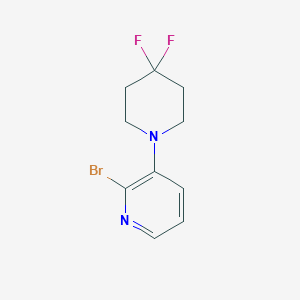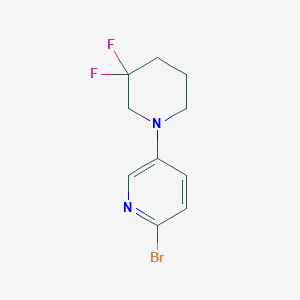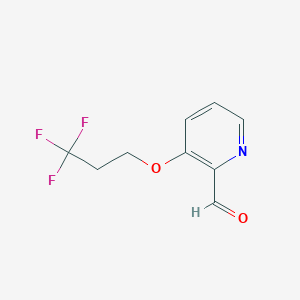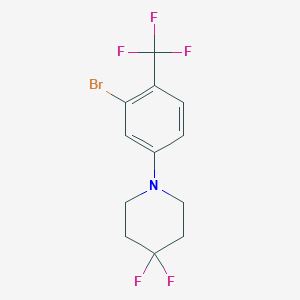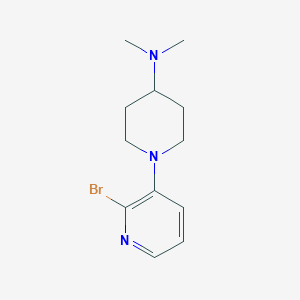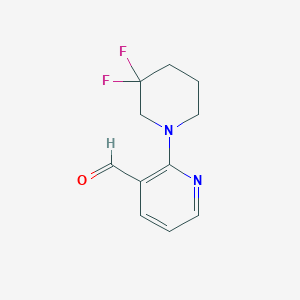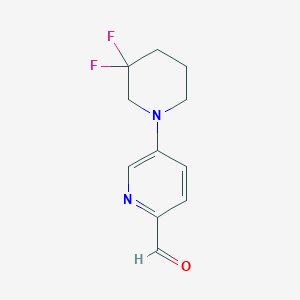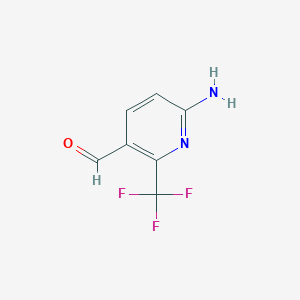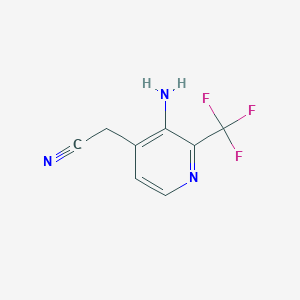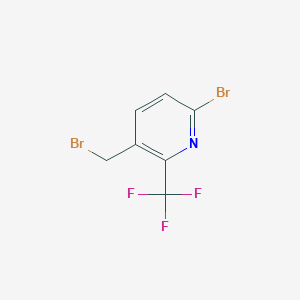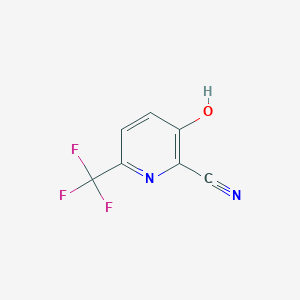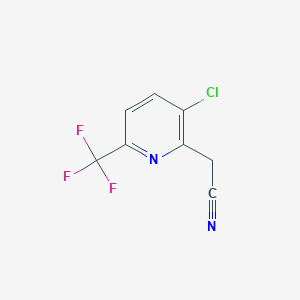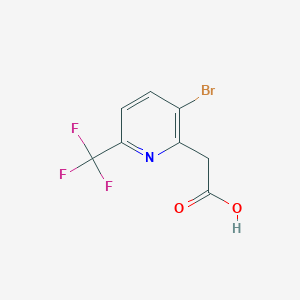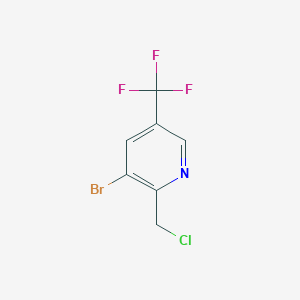
3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine
Overview
Description
“3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrClF3N . It is used as a substrate in various chemical reactions .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a key intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine” is represented by the formula C6H2BrClF3N . The average mass of the molecule is 260.439 Da and the monoisotopic mass is 258.901123 Da .Chemical Reactions Analysis
Trifluoromethylpyridines, including “3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
“3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine” is a solid compound . It has a molecular weight of 260.44 . The compound’s melting point is between 28-32 °C .Scientific Research Applications
Spectroscopic and Optical Applications
3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine and related compounds have been extensively studied for their spectroscopic and optical properties. For instance, 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also involved density functional theory (DFT) to optimize geometric structures and calculate vibrational frequencies and chemical shift values. Notably, non-linear optical (NLO) properties of such compounds were determined using similar methods, highlighting their potential in optical applications (H. Vural & M. Kara, 2017).
Chemical Synthesis and Functionalization
These pyridine derivatives are crucial in the field of chemical synthesis. For example, various halogenated (trifluoromethyl)pyridines have been subjected to metalations and functionalizations, leading to the formation of carboxylic acids and other derivatives. This kind of chemical transformation underlines the role of such compounds in the preparation of a wide range of chemicals, possibly including pharmaceuticals and agrochemicals (F. Cottet et al., 2004).
Antimicrobial and Antitumor Activities
There has been research into the biological activities of these compounds. A study investigated the interaction of a related molecule, 5-trifluoromethyl-pyridine-2-thione, with molecular iodine, which was of interest due to its potential as an antithyroid drug. The study provided insights into the compound's antimicrobial activities and its interactions at the molecular level, indicating potential applications in biomedical research (M. S. Chernov'yants et al., 2011).
Novel Drug Development
In the pharmaceutical industry, these compounds have been explored for their potential in drug development. The enantiomers of a related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, were synthesized and analyzed for their antitumor activity. Such research demonstrates the applicability of halogenated pyridines in synthesizing novel drug candidates with potential therapeutic benefits (Zhixu Zhou et al., 2015).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Trifluoromethylpyridines, including “3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine”, are expected to find many novel applications in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
3-bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-1-4(7(10,11)12)3-13-6(5)2-9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOGRASJTIWXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219322 | |
| Record name | 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine | |
CAS RN |
1227489-69-1 | |
| Record name | 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227489-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



